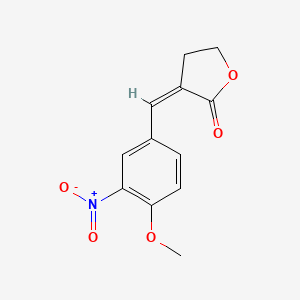

3-(4-Methoxy-3-nitrobenzylidene)dihydrofuran-2(3h)-one

Description

3-(4-Methoxy-3-nitrobenzylidene)dihydrofuran-2(3H)-one is a dihydrofuranone derivative featuring a benzylidene substituent with a nitro (-NO₂) and methoxy (-OCH₃) group at the 3- and 4-positions of the aromatic ring, respectively. This compound belongs to a class of α,β-unsaturated lactones, which are known for their diverse biological activities, including antimicrobial, anticancer, and metabolic regulatory properties . The electron-withdrawing nitro group and electron-donating methoxy substituent influence its reactivity and interaction with biological targets, such as enzymes or receptors.

Properties

Molecular Formula |

C12H11NO5 |

|---|---|

Molecular Weight |

249.22 g/mol |

IUPAC Name |

(3Z)-3-[(4-methoxy-3-nitrophenyl)methylidene]oxolan-2-one |

InChI |

InChI=1S/C12H11NO5/c1-17-11-3-2-8(7-10(11)13(15)16)6-9-4-5-18-12(9)14/h2-3,6-7H,4-5H2,1H3/b9-6- |

InChI Key |

AFCFQJKLHJPJNX-TWGQIWQCSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/CCOC2=O)[N+](=O)[O-] |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2CCOC2=O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-3-nitrobenzylidene)dihydrofuran-2(3h)-one typically involves the condensation reaction between 4-methoxy-3-nitrobenzaldehyde and dihydrofuran-2(3H)-one. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3-nitrobenzylidene)dihydrofuran-2(3h)-one can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate, chromium trioxide.

Substitution: Sodium hydride, alkyl halides.

Major Products Formed

Oxidation: Amino derivatives.

Reduction: Carboxylic acids.

Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that 3-(4-Methoxy-3-nitrobenzylidene)dihydrofuran-2(3H)-one exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study highlighted its efficacy against breast cancer cells, where it induced apoptosis and inhibited cell migration through the modulation of specific signaling pathways .

Antimicrobial Activity

This compound has also shown promising antimicrobial activity. In laboratory settings, it was effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death .

Drug Development

The unique chemical structure of this compound makes it a candidate for drug development. Its derivatives are being explored for their potential as anti-inflammatory agents and as modulators of metabolic pathways involved in chronic diseases .

Cosmetic Formulations

Due to its antioxidant properties, this compound is being investigated for use in cosmetic formulations. It can potentially enhance the stability and efficacy of products aimed at reducing oxidative stress on the skin .

Polymer Chemistry

In material science, this compound is being studied for its role in polymer synthesis. Its ability to participate in polymerization reactions makes it valuable for creating novel materials with tailored properties, such as increased thermal stability and enhanced mechanical strength .

Nanotechnology

The compound's unique properties are also being explored in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems. These systems can improve the bioavailability and targeted delivery of therapeutic agents .

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-nitrobenzylidene)dihydrofuran-2(3h)-one would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The dihydrofuran-2(3H)-one scaffold is conserved across analogs, but substituents on the benzylidene moiety dictate their biological and physicochemical properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Physicochemical Properties

- Methoxy groups improve solubility but may reduce metabolic stability .

- Spectral Data : NMR studies of imidazole-containing analogs (e.g., 3-(1H-imidazol-1-yl)dihydrofuran-2(3H)-one) revealed distinct splitting patterns in lactone regions, influenced by substituent electronic profiles .

Biological Activity

3-(4-Methoxy-3-nitrobenzylidene)dihydrofuran-2(3H)-one (CAS Number: 93041-56-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 249.22 g/mol. It contains a methoxy group and a nitro group, which are significant for its biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit cancer cell proliferation. A notable finding is the compound's ability to induce apoptosis in various cancer cell lines, suggesting a potential mechanism involving the modulation of apoptotic pathways.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HCT-15 | <10 | Apoptosis induction | |

| Jurkat | <5 | Bcl-2 inhibition | |

| A-431 | <15 | Cell cycle arrest |

Antibacterial and Antifungal Activity

The antibacterial and antifungal properties of the compound have also been explored. Preliminary studies suggest that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Table 2: Antimicrobial Activity Data

| Microorganism Tested | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

| Candida albicans | 15 |

These results indicate that the presence of the nitro and methoxy groups may enhance the compound's interaction with microbial cell membranes, leading to increased permeability and cell lysis.

The biological activity of this compound is likely influenced by its chemical structure. The nitro group may participate in redox reactions, contributing to oxidative stress in cells, while the methoxy group can enhance lipophilicity, aiding in cellular uptake.

Case Studies

- Study on Apoptosis Induction : A study investigated the effects of various derivatives on apoptosis in cancer cells. The results showed that compounds with similar structures significantly increased caspase activity, indicating enhanced apoptotic signaling pathways .

- Antimicrobial Efficacy Study : Another study focused on evaluating the antimicrobial properties against clinical isolates. The compound demonstrated effective inhibition against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.